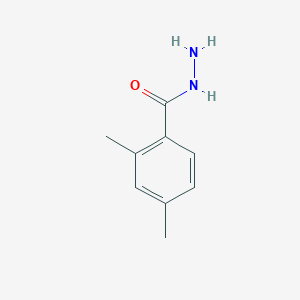

2,4-Dimetilbenzohidrazida

Descripción general

Descripción

2,4-Dimethylbenzohydrazide (DMCH) is an organic compound that belongs to the family of hydrazides. It is a colorless solid that is soluble in water and has a wide range of industrial and scientific applications. DMCH is an important intermediate in organic synthesis and is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, pesticides, and herbicides. It is also used in the synthesis of polymers and in the production of active pharmaceutical ingredients. DMCH is a versatile reagent that has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de 2,4-Dimetilbenzohidrazida, conocidos como 2,4-dimetilbenzohidrazonas, se han sintetizado y evaluado por sus propiedades antioxidantes. Estos compuestos exhiben diferentes grados de actividad de eliminación de radicales DPPH, con valores de IC50 que varían de 25.6 a 190 µM, lo que indica su potencial como antioxidantes .

Actividad biológica

El grupo hidrazona presente en los derivados de this compound es conocido por su actividad biológica. Estos compuestos se han estudiado por su potencial como agentes anticancerígenos, antitumorales, antibacterianos, antimicrobianos y más. Sus rutas sintéticas simples y su grupo farmacoforo activo los hacen adecuados para diversas aplicaciones bioquímicas .

Análisis de la estructura cristalina

Las estructuras cristalinas de ciertos derivados de this compound se han determinado mediante difracción de rayos X de monocristal. Esta información es crucial para comprender la geometría molecular y las posibles interacciones de estos compuestos, lo que es valioso en la ciencia de los materiales y la química medicinal .

Aplicaciones ambientales

Si bien las aplicaciones ambientales específicas de this compound no se mencionan directamente en la literatura disponible, las propiedades antioxidantes de sus derivados sugieren que podrían usarse para mitigar el estrés oxidativo en los sistemas ambientales. Se podrían realizar investigaciones adicionales para explorar su papel en la remediación y protección ambiental .

Ciencia de los materiales

La síntesis y caracterización de derivados de this compound contribuyen a la ciencia de los materiales, particularmente en el desarrollo de nuevos compuestos con propiedades físicas y químicas únicas. Sus aplicaciones potenciales podrían variar desde nuevos materiales para uso industrial hasta componentes en dispositivos electrónicos .

Investigación bioquímica

En bioquímica, los derivados de this compound podrían utilizarse para estudiar las interacciones entre pequeñas moléculas y macromoléculas biológicas. Su potencial como captadores de radicales también abre vías de investigación sobre enfermedades relacionadas con el estrés oxidativo y el desarrollo de nuevos agentes terapéuticos .

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

2,4-Dimethylbenzohydrazide primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. They are implicated in aging and a variety of diseases.

Mode of Action

2,4-Dimethylbenzohydrazide interacts with free radicals through a process known as scavenging . In this process, the compound neutralizes the free radicals, preventing them from causing cellular damage. It has shown varying degrees of scavenging activity towards DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical and superoxide anion .

Biochemical Pathways

By neutralizing free radicals, 2,4-Dimethylbenzohydrazide can help maintain the integrity of cells and DNA, potentially influencing pathways related to cell growth, inflammation, and immune response .

Result of Action

The primary result of 2,4-Dimethylbenzohydrazide’s action is the reduction of oxidative stress in the body. By scavenging free radicals, the compound can prevent cellular damage, potentially reducing the risk of diseases associated with oxidative stress .

Análisis Bioquímico

Biochemical Properties

2,4-Dimethylbenzohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, 2,4-Dimethylbenzohydrazide has been shown to exhibit antioxidant properties by scavenging free radicals such as DPPH and superoxide anions . These interactions are crucial as they help in mitigating oxidative damage in cells.

Cellular Effects

The effects of 2,4-Dimethylbenzohydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that 2,4-Dimethylbenzohydrazide can affect the expression of genes involved in antioxidant defense mechanisms . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, 2,4-Dimethylbenzohydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Furthermore, 2,4-Dimethylbenzohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethylbenzohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethylbenzohydrazide remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been observed to result in sustained antioxidant effects in in vitro studies.

Dosage Effects in Animal Models

The effects of 2,4-Dimethylbenzohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

2,4-Dimethylbenzohydrazide is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of reactive oxygen species and antioxidants within cells.

Transport and Distribution

The transport and distribution of 2,4-Dimethylbenzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.

Subcellular Localization

2,4-Dimethylbenzohydrazide exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical efficacy.

Propiedades

IUPAC Name |

2,4-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSZOHPTXLODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406617 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85304-03-6 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB7QE3JA5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

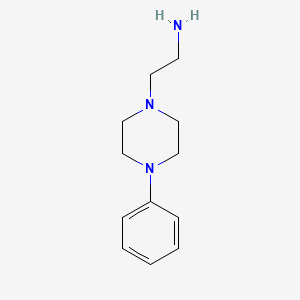

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)

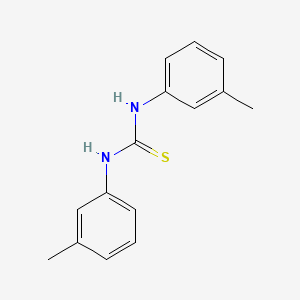

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

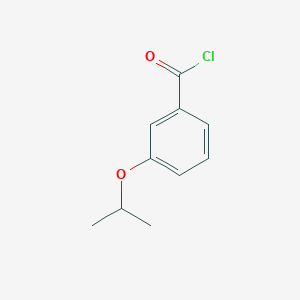

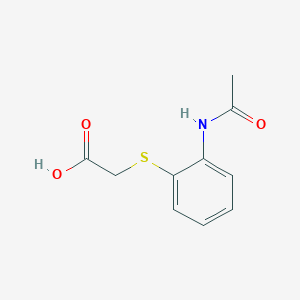

acetic acid](/img/structure/B1275947.png)

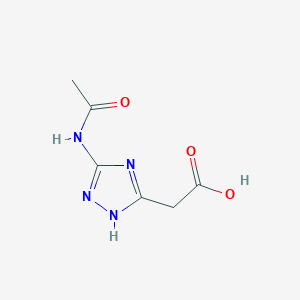

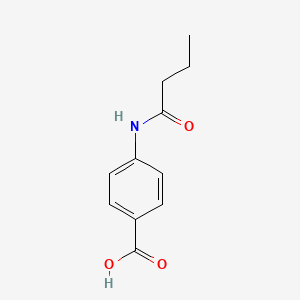

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)